4-(Benzylsulfanyl)-3-nitrobenzoic acid
Description
4-(Benzylsulfanyl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 4-position and a nitro (–NO₂) group at the 3-position of the benzoic acid core. Nitroaromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The benzylsulfanyl group likely enhances lipophilicity, influencing solubility and biological interactions .
Properties
IUPAC Name |
4-benzylsulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJKMPQPHNZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzylsulfanyl)-3-nitrobenzoic acid (C14H11NO4S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(Benzylsulfanyl)-3-nitrobenzoic acid
- Molecular Formula : C14H11NO4S
- CAS Number : 82964-59-8
- Molecular Weight : 285.31 g/mol
The compound features a benzene ring substituted with a sulfanyl group and a nitro group, which are crucial for its biological activity.
The biological activity of 4-(Benzylsulfanyl)-3-nitrobenzoic acid can be attributed to its ability to interact with various biomolecular targets. The nitro group may facilitate electron transfer processes, while the benzylsulfanyl moiety can engage in hydrophobic interactions with target proteins.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors modulating signaling pathways related to inflammation or cancer.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
Preliminary studies suggest that 4-(Benzylsulfanyl)-3-nitrobenzoic acid may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other nitro-substituted benzoic acids.
Anticancer Potential
The compound's structural characteristics position it as a potential candidate for anticancer drug development. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
A study conducted on various benzoic acid derivatives indicated that 4-(Benzylsulfanyl)-3-nitrobenzoic acid demonstrated significant cytotoxicity against MOLT-3 leukemia cells. The compound was shown to disrupt cellular proliferation and induce apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .
Toxicity and Safety Profile
Toxicity assessments indicate that compounds related to 4-(Benzylsulfanyl)-3-nitrobenzoic acid generally exhibit low toxicity profiles. Initial screenings suggest minimal hepatotoxicity and mutagenicity, making it a candidate for further pharmacological studies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological, chemical, and physical properties of 3-nitrobenzoic acid derivatives are heavily influenced by substituents at the 4-position. Below is a comparative analysis (Table 1):
Table 1: Key Structural Analogues of 3-Nitrobenzoic Acid
Reactivity and Functional Group Impact
- Electron-Withdrawing Groups (e.g., –NO₂, –SO₂–): The nitro group at position 3 directs electrophilic substitution to the para position, enabling regioselective modifications. Sulfonyl or sulfamoyl groups (as in CAS 328028-09-7) further stabilize the aromatic ring, reducing susceptibility to microbial degradation .
- Halogen Substituents (e.g., –Cl): Chlorine atoms (e.g., in 4-chloro-3-nitro-5-sulfamoylbenzoic acid) increase molecular weight and steric bulk, impacting pharmacokinetics .
Biodegradability and Environmental Impact
Nitroaromatic compounds are often recalcitrant pollutants. However, substituents like amines (e.g., 4-benzylamino derivatives) may enhance biodegradability. The dioxygenase enzyme MnbAB from Comamonas sp. JS46 selectively degrades 3-nitrobenzoic acid derivatives, with activity influenced by substituent position and electronic effects . For example:
Computational Insights
coli ParE) . Such data suggest that substituents altering electron density could optimize drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
